

Technical Analysis: Spectroscopic Characterization of 4-Fluoro-7-Azaindoline

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Compound of Interest

Compound Name: 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Cat. No.: B13456317

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Executive Summary

4-Fluoro-7-azaindoline (

-dihydro-

-fluoro-

-pyrrolo[

-

]pyridine) represents a critical scaffold in medicinal chemistry, particularly in the development of type II kinase inhibitors (e.g., c-Met, JAK family).[1] Unlike its aromatic precursor (4-fluoro-7-azaindole), the indoline derivative possesses a saturated pyrrolidine ring fused to the pyridine core.[1] This saturation dramatically alters the electronic landscape and three-dimensional topology of the molecule.[1]

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this intermediate.[1] It moves beyond simple data listing to explain the causality of spectral features, ensuring you can validate your compound's identity with high confidence.

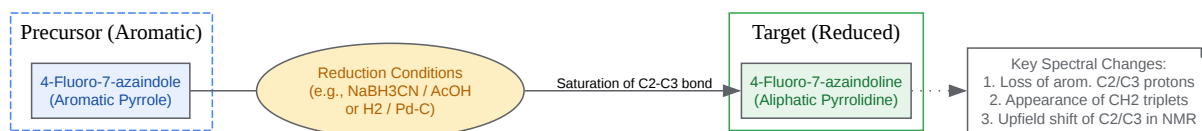
Structural & Physical Properties

Before interpreting spectra, we must define the atomic connectivity and expected electronic effects.^[1]

- IUPAC Name: 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine^[1]
- Molecular Formula:
^[1]
- Molecular Weight: 138.14 g/mol ^[1]
- Key Structural Features:
 - Pyridine Ring: Electron-deficient, bearing a fluorine atom at position 4 (meta to the pyridine nitrogen).^[1]
 - Pyrrolidine Ring: Electron-rich, aliphatic, containing a secondary amine ()^[1]
 - Fluorine Effect: The highly electronegative fluorine at exerts a strong inductive withdrawing effect (-I) on the adjacent bridgehead carbon () and , while offering resonance donation (+R) into the pyridine system.^[1]

Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the synthesis/reduction workflow that typically generates this compound.



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Caption: Transformation logic from 7-azaindole to 7-azaindoline, highlighting the saturation of the C2-C3 bond which dictates the major NMR shifts.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for the reduction of the indole double bond.^[1]

Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Solvent: Methanol/Water (50:^[1]50) + 0.1% Formic Acid.^[1]
- Concentration: 1-10

M.^[1]

Diagnostic Data

Parameter	Value	Interpretation
Monoisotopic Mass	138.06 Da	Calculated for .[2]
Observed Ion ()	139.07 Da	Protonated molecular ion.[1]
Key Fragmentation		Loss of HF (20 Da), common in fluorinated aromatics.[1]
Differentiation	vs. Indole (137.[1]05)	The +2 Da mass shift confirms the hydrogenation of the double bond.[1]

Infrared Spectroscopy (IR)

IR is crucial for confirming the loss of the heteroaromatic system in the pyrrole ring and the presence of the secondary amine.[1]

- Method: ATR-FTIR (Attenuated Total Reflectance).[1]
- Key Bands:
 - (Stretch):
.[1] Broad band.[1] (Distinct from the sharper aromatic NH of the indole).[1]
 - ():
):
.[1] Appearance of aliphatic stretches from the
groups at positions 2 and 3.[1]
 - (Stretch):
.[1] Strong, sharp band typical of fluoro-aromatics.[1]

- Absence: No signal at

characteristic of the pyrrole C=C bond.[\[1\]](#)

Nuclear Magnetic Resonance (NMR)

This is the definitive characterization method.[\[1\]](#) The data below represents the diagnostic expectations derived from the 7-azaindoline core and fluoropyridine substituent effects.

A. H NMR (Proton)[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Solvent: DMSO-

or CDCl

.[\[1\]](#)

- Frequency: 400 MHz or higher recommended to resolve F-H couplings.[\[1\]](#)

Position	Type	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
1 (NH)	Broad Singlet	6.0 - 7.5	br s	-	Exchangeable proton.[1] Shift varies with concentration.
2 ()	Triplet	3.55 - 3.70	t		Deshielded by adjacent Nitrogen ().[1]
3 ()	Triplet	3.00 - 3.15	t		Adjacent to aromatic ring; upfield from pos 2.[1]
5 (Ar-H)	Doublet of Doublets	6.30 - 6.50	dd	,	Coupled to H6 (ortho) and F4 (ortho).[1]
6 (Ar-H)	Doublet	7.80 - 8.00	d		Adjacent to Pyridine N (), highly deshielded. [1]

Critical Analysis:

- The triplets at 3.0-3.7 ppm are the "fingerprint" of the indoline.[1] If you see aromatic signals around 6.5-7.5 ppm instead of these triplets, your reduction failed, and you still have the indole.[1]

- H-5 splitting: The fluorine at C4 will split the H5 proton significantly (), creating a distinct doublet of doublets.[1]

B. F NMR (Fluorine)

- Standard: (0 ppm) or internal standard.
- Decoupling: Run both proton-coupled and proton-decoupled.

Parameter	Value	Notes
Chemical Shift	-125 to -130 ppm	Typical for Fluorine at the -position relative to Pyridine Nitrogen (meta-like).[1]
Multiplicity	Doublet (or multiplet)	Split by H-5 in coupled spectra. [1]

C. C NMR (Carbon)

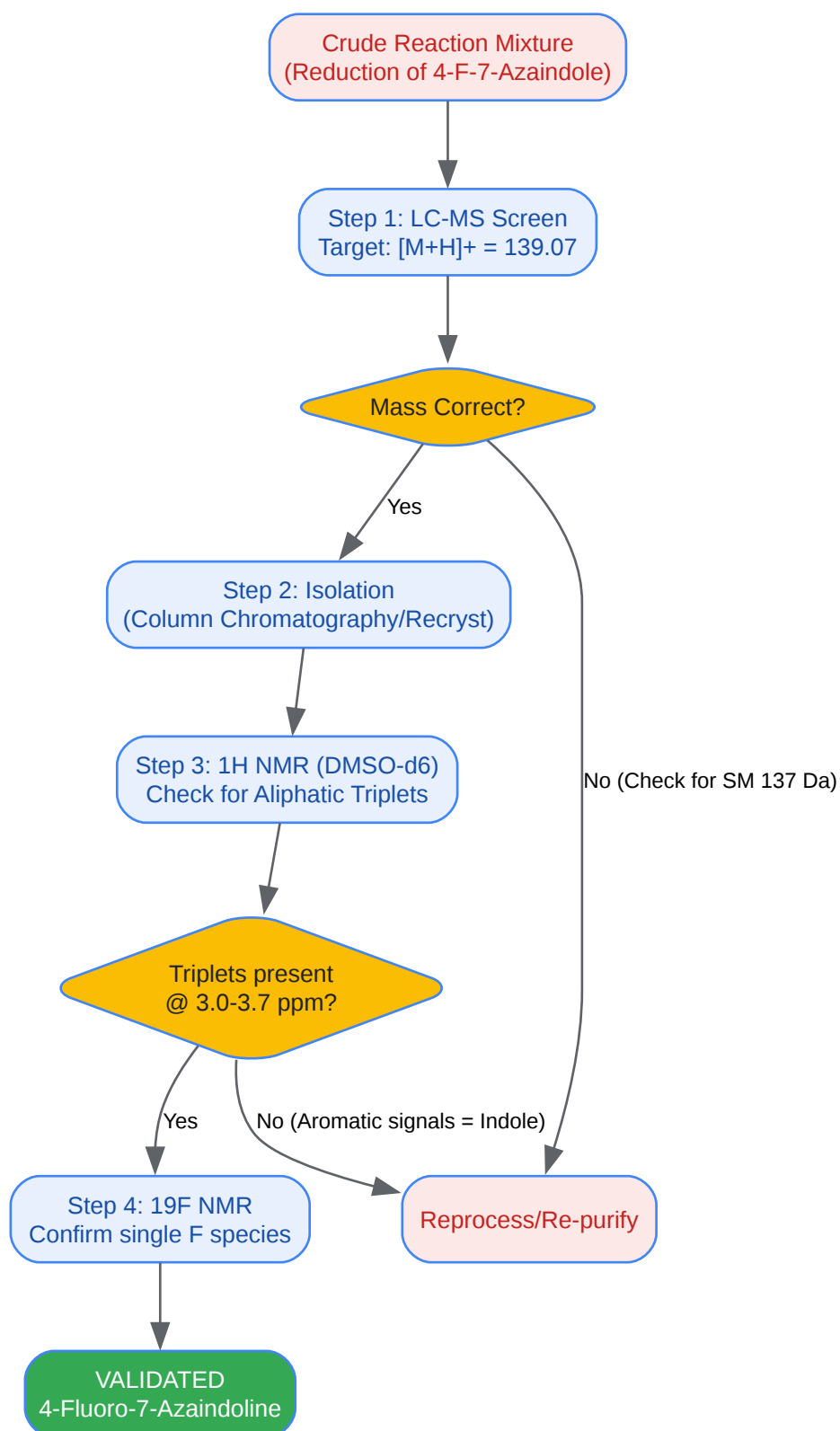
Fluorine coupling (

) will be observed as doublets for all carbons in the pyridine ring.[1]

Carbon	Shift (, ppm)	Coupling ()	Note
C-4 (ipso)	~160 - 165		Large doublet; carbon directly attached to F.
C-2	~45 - 48	-	Aliphatic (next to N).[1]
C-3	~25 - 28		Aliphatic (next to ring).
C-5	~100 - 105		Ortho to F.
C-6	~145 - 150		Para to F (next to N). [1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the synthesized compound, ensuring no step is overlooked.



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Caption: Decision tree for the spectroscopic validation of 4-fluoro-7-azaindoline, prioritizing Mass Spec for quick screening and NMR for definitive structural confirmation.

References

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